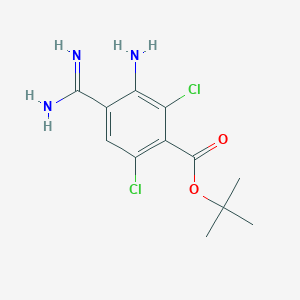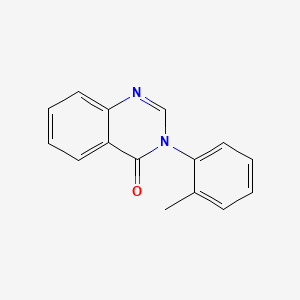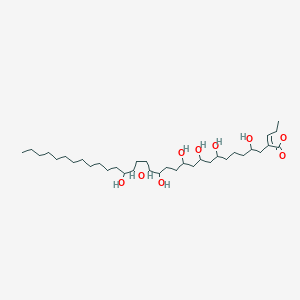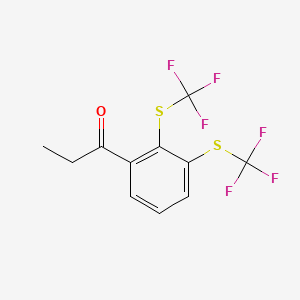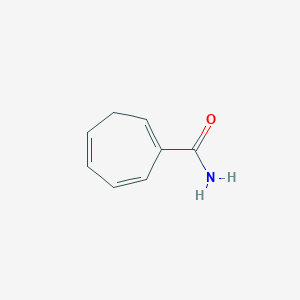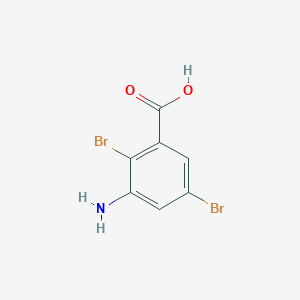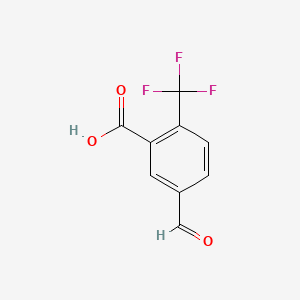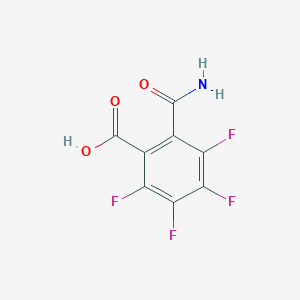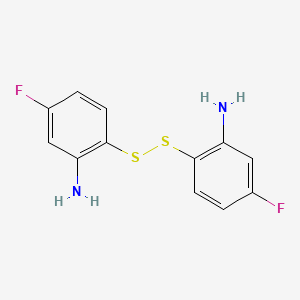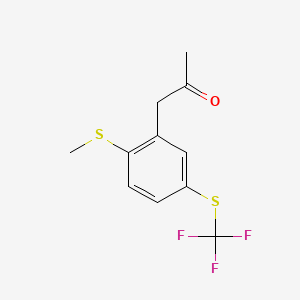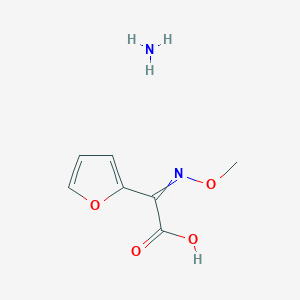![molecular formula C17H11FN2O B14071221 {2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)
{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile is an organic compound characterized by the presence of a fluorobenzyl group and a benzylidene moiety attached to a propanedinitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile typically involves the reaction of 2-fluorobenzyl alcohol with benzaldehyde derivatives under basic conditions to form the intermediate 2-[(2-fluorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine or pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of {2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-Fluorobenzyl)oxy]benzaldehyde: A precursor in the synthesis of {2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile.
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde: Another fluorobenzyl derivative with similar structural features.
Uniqueness
Propiedades
Fórmula molecular |
C17H11FN2O |
|---|---|
Peso molecular |
278.28 g/mol |
Nombre IUPAC |
2-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C17H11FN2O/c18-16-7-3-1-6-15(16)12-21-17-8-4-2-5-14(17)9-13(10-19)11-20/h1-9H,12H2 |
Clave InChI |
XNWUYNHYKUCGCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=C(C#N)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


